molecular formula C11H17N3 B1399709 N-(pyrimidin-5-ylmethyl)cyclohexanamine CAS No. 1339341-94-4

N-(pyrimidin-5-ylmethyl)cyclohexanamine

Cat. No.: B1399709
CAS No.: 1339341-94-4
M. Wt: 191.27 g/mol
InChI Key: CJWKUJJSHYHKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrimidin-5-ylmethyl)cyclohexanamine is a secondary amine derivative comprising a cyclohexylamine group linked via a methylene bridge to a pyrimidin-5-yl moiety. Pyrimidine derivatives are well-documented for their pharmacological relevance, including antifungal, antibacterial, and antitumor activities . The compound’s synthesis likely involves nucleophilic substitution or reductive amination between pyrimidine-5-carbaldehyde derivatives and cyclohexylamine, though experimental details are absent in the provided sources.

Properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h6-7,9,11,14H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWKUJJSHYHKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-5-ylmethyl)cyclohexanamine typically involves the nucleophilic substitution reaction of a pyrimidine derivative with cyclohexanamine. One common method includes the reaction of 2,4,5-trichloropyrimidine with cyclohexanamine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-ylmethyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-(pyrimidin-5-ylmethyl)cyclohexanamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(pyrimidin-5-ylmethyl)cyclohexanamine with structurally analogous compounds, focusing on synthesis, functional groups, and pharmacological implications:

Compound Name Structural Features Synthesis & Characterization Pharmacological Notes References
This compound Cyclohexylamine + pyrimidin-5-ylmethyl group Presumed via reductive amination or alkylation; no explicit data in evidence. Likely shares pyrimidine-derived bioactivity (e.g., antimicrobial, antitumor potential).
N-((tetrazol-5-yl)methyl)cyclohexanamine Cyclohexylamine + tetrazol-5-ylmethyl group Synthesized in two steps from chloroacetonitrile and cyclohexylamine; characterized via 2D NMR. Tetrazole’s high nitrogen content may enhance metabolic stability or metal coordination.
N-(1,3-benzodioxol-5-ylmethylene)cyclohexanamine Cyclohexylamine + benzodioxolylmethylene group No synthesis details provided; CAS 58343-42-3. Benzodioxole’s lipophilicity may improve blood-brain barrier penetration.
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Acetamide + dihydroxypyrimidine group Crystal structure resolved via X-ray diffraction; pyrimidine substitution critical for activity. Exhibits antifungal, antibacterial, and antitumor activities.
N-(pyrimidin-5-ylmethyl)acetamide Acetamide + pyrimidin-5-ylmethyl group Commercial availability noted (CAS 1588441-38-6); discontinued as of 2025. Acetamide group may reduce basicity compared to cyclohexylamine analogs.

Key Observations:

Functional Group Impact: Pyrimidine vs. Tetrazole: Pyrimidine’s aromatic six-membered ring (two nitrogen atoms) offers distinct electronic properties compared to tetrazole’s five-membered, highly nitrogenated ring. This difference may influence binding affinity to enzymatic targets (e.g., kinases or dihydrofolate reductase) . Benzodioxole vs.

Synthetic Accessibility :

  • N-((tetrazol-5-yl)methyl)cyclohexanamine () is synthesized via a straightforward two-step process, suggesting that similar alkylation strategies could apply to the target compound. However, pyrimidine-containing intermediates may require more specialized reagents .

Pharmacological Potential: Pyrimidine derivatives (e.g., ) are associated with diverse bioactivities, implying that this compound could serve as a scaffold for drug discovery.

Structural Characterization :

  • SHELX software () is widely used for crystallographic refinement of similar small molecules, underscoring its utility in resolving the target compound’s structure if crystallized .

Biological Activity

N-(pyrimidin-5-ylmethyl)cyclohexanamine is a compound that has garnered attention due to its potential biological activities attributed to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a pyrimidin-5-ylmethyl substituent. The molecular formula is C10H14N4C_{10}H_{14}N_4, which includes three nitrogen atoms that may contribute to its biological reactivity and interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the fields of oncology and inflammation. Pyrimidine derivatives are often investigated for their roles as:

  • Antitumor agents : Many pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory agents : Compounds with similar structures have been studied for their ability to reduce inflammation markers.

The specific mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, potential areas of study include:

  • Inhibition of cell proliferation : Similar compounds have demonstrated the ability to inhibit growth in various cancer cell lines.
  • Modulation of inflammatory pathways : The structure suggests potential interactions with pathways involved in inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds. The following table summarizes key features and biological activities of similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexanamineMethyl group on cyclohexaneEnhanced lipophilicity may affect bioavailability
N-(pyridin-3-ylmethyl)cyclohexanaminePyridine instead of pyrimidineDifferent electronic properties affecting reactivity
4-(pyridin-2-yl)-1-piperidinePiperidine ring structurePotentially different pharmacological profiles

This comparative analysis indicates that while this compound shares structural similarities with other compounds, its unique combination of moieties may confer distinct pharmacological properties.

Research Findings and Case Studies

Recent studies have begun to explore the biological activities of this compound and related compounds:

  • Antiproliferative Activity : In vitro studies have indicated that pyrimidine-based compounds can exhibit selective antiproliferative effects against various cancer cell lines, including those representing triple-negative breast cancer (TNBC). For instance, compounds structurally related to this compound showed GI50 values ranging from 11 μM to 60 μM against specific cancer cell lines .
  • Anti-inflammatory Effects : Some pyrimidine derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in macrophage models, suggesting potential anti-inflammatory properties. For example, a related compound was shown to significantly reduce LPS-induced NO secretion in RAW264.7 macrophages .

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research. While initial findings suggest potential applications in oncology and inflammation, comprehensive studies are necessary to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:

  • In vivo studies : To validate the efficacy and safety profiles observed in vitro.
  • Mechanistic studies : To clarify the pathways through which this compound exerts its effects.
  • Structure–activity relationship (SAR) analyses: To optimize the compound for enhanced potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyrimidin-5-ylmethyl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-(pyrimidin-5-ylmethyl)cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.